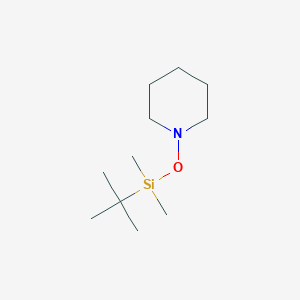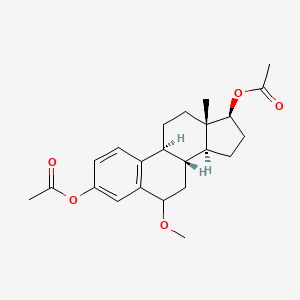
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate (alpha/beta mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate (alpha/beta mixture) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of methoxy and diacetate functional groups, which modify its chemical properties and biological activity. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:
Methoxylation: Introduction of the methoxy group at the 6th position of the estradiol molecule.
Acetylation: Conversion of hydroxyl groups at the 3rd and 17th positions to acetate esters.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and purity. For example, methoxylation can be carried out using methanol and a strong acid catalyst, while acetylation can be achieved using acetic anhydride and a base catalyst.
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate may involve large-scale batch or continuous processes. These methods are designed to optimize efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include:
Estrogen Receptors (ER): The compound binds to ERα and ERβ, leading to the activation or repression of target genes.
Signaling Pathways: It can affect signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate can be compared with other similar compounds, such as:
Estradiol: The parent compound, which lacks the methoxy and diacetate groups.
Estrone: Another naturally occurring estrogen with a different structure and biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, which has an ethinyl group at the 17th position.
The uniqueness of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate lies in its specific functional groups, which confer distinct chemical and biological properties compared to these similar compounds.
Eigenschaften
Molekularformel |
C23H30O5 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-3-acetyloxy-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)27-15-5-6-16-17-9-10-23(3)20(7-8-22(23)28-14(2)25)18(17)12-21(26-4)19(16)11-15/h5-6,11,17-18,20-22H,7-10,12H2,1-4H3/t17-,18-,20+,21?,22+,23+/m1/s1 |
InChI-Schlüssel |
IPPGPZOSMJMVES-AFZYDCIZSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=C3C=CC(=C4)OC(=O)C)OC)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)OC(=O)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
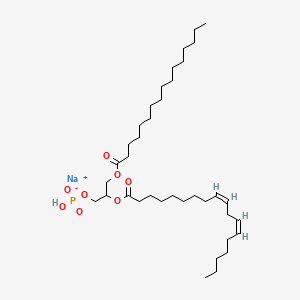
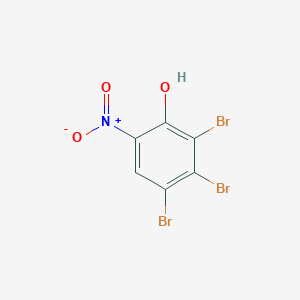
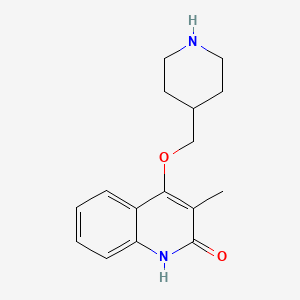
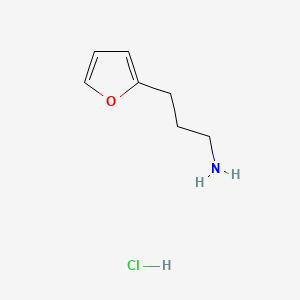
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
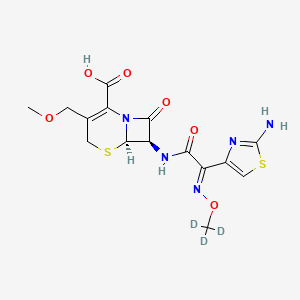

![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
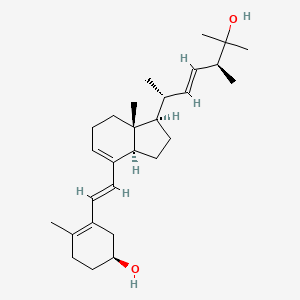
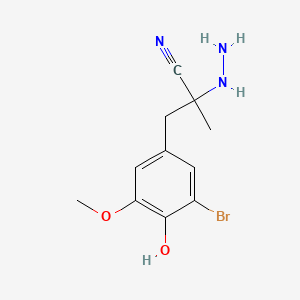
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
